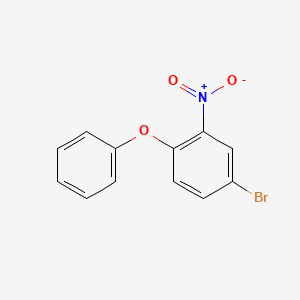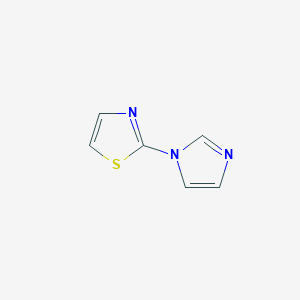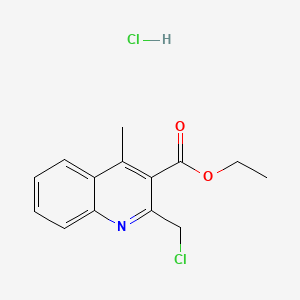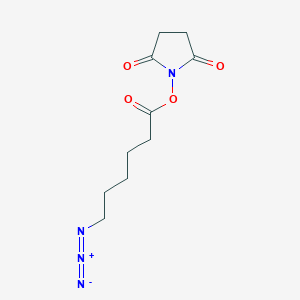
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is a versatile compound primarily used as a click linker for antibody-drug conjugation (ADC). This compound is known for its high purity and molecular weight of 254.24 g/mol . It is utilized in various research applications due to its ability to facilitate bioorthogonal chemistry reactions, allowing for precise labeling or immobilization of biomolecules .
Mechanism of Action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Mode of Action
This compound acts as a click linker . A click linker is a type of chemical structure used to connect the antibody to the drug in ADCs . This compound facilitates the stable attachment of cytotoxic drugs to the antibodies, ensuring that the drug can be effectively delivered to the target cells .
Biochemical Pathways
The compound is involved in the biochemical pathway of antibody-drug conjugation . In this pathway, the compound serves as a linker that connects the antibody to the cytotoxic drug. The ADC then binds to specific antigens on the surface of cancer cells, leading to internalization of the ADC and release of the cytotoxic drug, which then induces cell death .
Result of Action
The result of the action of this compound is the formation of stable ADCs that can effectively deliver cytotoxic drugs to target cells . This leads to selective killing of target cells, while minimizing damage to healthy cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH level can affect the coupling efficiency of the compound with the antibody and drug . Additionally, the stability and efficacy of the ADC can be influenced by factors such as temperature and the presence of other biological molecules .
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, which participates in click chemistry reactions. The azido group of this compound reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages, thereby facilitating the conjugation of drugs to antibodies . This interaction is essential for the development of targeted therapies, as it allows for the precise delivery of therapeutic agents to specific cells or tissues.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By enabling the conjugation of drugs to antibodies, this compound influences cell function by enhancing the targeted delivery of therapeutic agents. This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the use of this compound in ADCs can lead to the selective killing of cancer cells while sparing healthy cells, thereby reducing the side effects associated with traditional chemotherapy .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable covalent bonds with biomolecules through click chemistry reactions. The azido group of this compound reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages. This reaction is highly specific and efficient, making it an ideal tool for the conjugation of drugs to antibodies. The resulting antibody-drug conjugates can then bind to specific antigens on the surface of target cells, leading to the internalization and subsequent release of the therapeutic agent within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is known to be stable under certain conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its activity over extended periods, making it a reliable tool for biochemical research . Degradation products may form over time, which could potentially impact its effectiveness in certain applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can be effective at low doses, but higher doses may lead to toxic or adverse effects. For example, in animal models, the use of this compound in ADCs has been shown to result in dose-dependent toxicity, with higher doses leading to increased toxicity and adverse effects . It is important to carefully optimize the dosage to achieve the desired therapeutic effect while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its role as a click linker in ADCs. This compound interacts with enzymes and cofactors involved in the formation of triazole linkages, which are essential for the conjugation of drugs to antibodies. The metabolic pathways of this compound can also impact metabolic flux and metabolite levels, influencing the overall effectiveness of the resulting antibody-drug conjugates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a click linker. This compound is transported into cells through various transporters and binding proteins, which facilitate its localization and accumulation within specific cellular compartments. The distribution of this compound can impact its ability to form stable covalent bonds with biomolecules, thereby influencing the overall effectiveness of the resulting antibody-drug conjugates .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can impact its ability to interact with biomolecules and form stable covalent bonds, thereby influencing its overall effectiveness as a click linker in ADCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate involves organic chemical synthesis techniques. One common method includes the reaction of 6-azidohexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent such as dichloromethane (DCM) under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure high yield and purity. The reaction is carefully monitored to maintain the desired temperature and pH levels, ensuring the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Click Chemistry: Copper(I) catalysts are commonly used in the presence of alkyne-containing compounds.
Major Products Formed
Substitution Reactions: Products include substituted hexanoates where the azido group is replaced by the nucleophile.
Click Chemistry: The major products are triazole derivatives formed through the cycloaddition reaction.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Similar in structure but contains an acrylamide group instead of an azido group.
2,5-Dioxopyrrolidin-1-yl 6-(4-azido-2-nitrophenyl)aminohexanoate: Contains an additional nitrophenyl group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is unique due to its high reactivity in click chemistry and its ability to form stable conjugates with biomolecules. This makes it particularly valuable in the development of ADCs and other bioconjugation applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c11-13-12-7-3-1-2-4-10(17)18-14-8(15)5-6-9(14)16/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWGCTQOFSJEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469149 | |
| Record name | 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866363-70-4 | |
| Record name | 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate enable the labeling of antibodies for immunofluorescence?
A1: this compound acts as a linker molecule. It contains two key functional groups:
Q2: What are the advantages of using click chemistry for immunofluorescence compared to traditional methods like NHS-FITC or NHS-rhodamine labeling?
A2: The click chemistry-based immunofluorescence method, employing this compound, offers several advantages over traditional NHS-ester based labeling:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


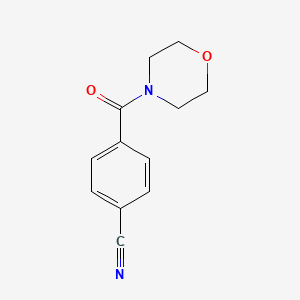
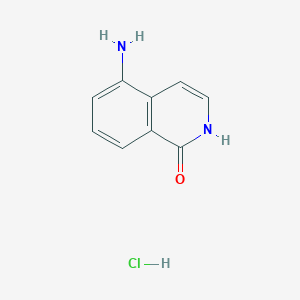
![1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate](/img/structure/B1339522.png)
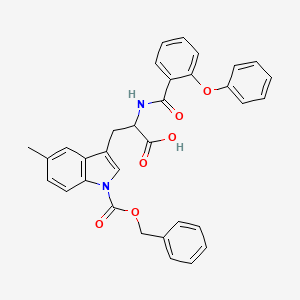
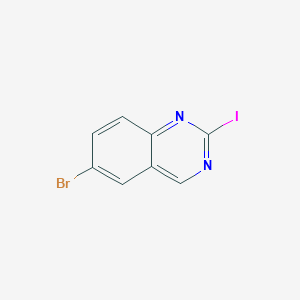
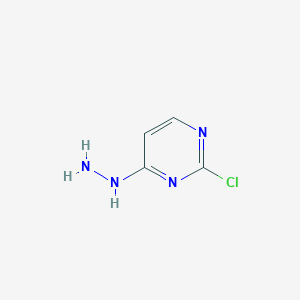
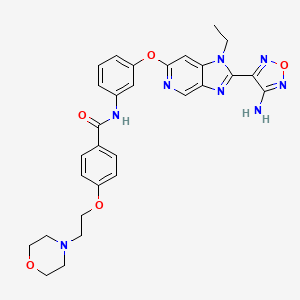
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)


